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Compound of Interest

Compound Name: Propylamine Hydroiodide

CAS No.: 14488-45-0

Cat. No.: B1434584

Get Quote

Executive Summary & Strategic Context
Propylamine Hydroiodide (PAI) (CAS: 14488-45-0), also known as

-propylammonium iodide, has transitioned from a standard organic intermediate to a critical
reagent in the field of Perovskite Photovoltaics (PV). It serves as a bulky organic cation spacer
in 2D Ruddlesden-Popper perovskites and a surface passivation agent in high-efficiency 3D
perovskite solar cells.

For researchers in PV material synthesis, the purity of PAI is non-negotiable. Trace impurities—

specifically water, excess hydroiodic acid (HI), or oxidation products like iodine (

)—can induce non-radiative recombination centers in perovskite films, severely degrading
device performance.

This guide provides a definitive protocol for the structural validation and purity assessment of

PAI using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard organic

characterization, the analysis of ammonium salts requires specific solvent considerations to

visualize exchangeable protons.
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Structural Analysis & Spectral Prediction
Chemical Structure & Atom Mapping
The PAI molecule consists of a linear propyl chain terminated by an ammonium group,

balanced by an iodide counterion.

Formula:

Figure 1: NMR Chemical Shift Mapping for Propylamine Hydroiodide (in DMSO-d6)
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Figure 1: Structural connectivity mapped to expected 1H and 13C chemical shifts in DMSO-d6.

1H NMR Assignments (400 MHz, DMSO-d6)
The choice of DMSO-d6 is critical. In protic solvents like

, the ammonium protons (

) undergo rapid exchange with the solvent deuterium, causing the signal to disappear. DMSO-
d6 preserves this signal, allowing for stoichiometric verification of the salt formation.
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Position Group Multiplicity Shift (ppm)
Coupling (

, Hz)

Interpretati
on

H-a
Triplet (

)
0.91 ~7.4

Terminal

methyl group.

Classic triplet

splitting by

adjacent

.

H-b
Sextet (

)
1.58 ~7.4

Middle

methylene.

Split by both

methyl and

-methylene

protons.

H-c
Triplet (

)*
2.80 - 2.85 ~7.5

-Methylene.

Deshielded

by the

cationic

nitrogen. May

appear

broad.[1]

H-d Broad Singlet 7.60 - 7.80 N/A

Ammonium

protons.

Integration

should be

close to 3.0

relative to

terminal

methyl.
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Expert Insight: The shift of the

-methylene (H-c) is a diagnostic indicator of salt formation. In free propylamine, this

signal appears upfield (~2.5 ppm). The downfield shift to ~2.80 ppm confirms

protonation of the amine.

13C NMR Assignments (100 MHz, DMSO-d6)
Carbon NMR provides a fingerprint for the carbon backbone and is less sensitive to

concentration effects than proton NMR.

Carbon Shift (ppm) Environment

C-3 10.8 - 11.2 Methyl carbon (shielded).

C-2 20.0 - 21.5 Middle methylene.

C-1 41.0 - 42.0 -Carbon attached to Nitrogen.

Experimental Protocol: From Synthesis to Spectra
Synthesis & Purification Workflow
High-quality NMR data starts with high-quality synthesis. The following workflow ensures the

removal of excess HI and water before spectral acquisition.
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Synthesis Phase

Purification Phase

NMR Acquisition

Reaction
Propylamine + HI (aq)

(0°C, Ethanol/Methanol)

Evaporation
Rotary Evaporator (60°C)

Remove solvent & excess HI

Recrystallization
Dissolve in min. Ethanol

Precipitate w/ Diethyl Ether

Washing
Wash precipitate w/ cold Ether

Remove I2 traces

Vacuum Drying
<10 mTorr, 60°C, 12h

CRITICAL: Remove H2O

Sample Prep
~10mg PAI in 0.6mL DMSO-d6

(Dry box recommended)

Acquisition
1H (16 scans), 13C (512 scans)

Relaxation delay (d1) > 5s

Click to download full resolution via product page

Figure 2: Synthesis, purification, and characterization workflow for Propylamine Hydroiodide.
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Sample Preparation Protocol
Objective: Prepare a sample free of atmospheric moisture to accurately assess intrinsic water

content.

Environment: Perform sample preparation in a

or

filled glovebox if checking for strict anhydrous specifications. PAI is hygroscopic.

Solvent: Use DMSO-d6 (99.9% D) with TMS (0.03% v/v) as an internal standard.

Why not

? PAI has poor solubility in chloroform.

Why not

? As mentioned,

exchanges with ammonium protons, preventing the quantification of the amine group.

Concentration: Dissolve 10–15 mg of PAI in 0.6 mL of solvent.

Note: Higher concentrations can cause peak broadening of the ammonium signal due to

increased viscosity and hydrogen bonding networks.

Data Interpretation & Troubleshooting
Common Impurities
When analyzing the spectrum, look for these specific impurity markers:
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Impurity 1H Shift (DMSO-d6) Source Remediation

Water (

)
~3.33 ppm (s)

Hygroscopic

absorption or wet

solvent.

Dry sample under

high vacuum (>12h).

Use ampoule-sealed

DMSO.

Ethanol
1.05 (t), 3.44 (q), 4.35

(OH)

Recrystallization

solvent residue.

Extended vacuum

drying at 60°C.

Diethyl Ether 1.09 (t), 3.38 (q)
Washing solvent

residue.

Brief vacuum drying

(ether is volatile).

Free Amine -CH2 shifts upfield to

~2.5

Incomplete

protonation.

Recrystallize with

slight excess HI, then

wash thoroughly.

The "Invisible" Impurity:
Free iodine (

) is not directly visible in 1H NMR. However, its presence (indicated by a yellow/brown sample
color) can cause paramagnetic broadening of peaks or slight chemical shift perturbations due
to oxidation of the iodide to triiodide (

).

Visual Check: The DMSO solution should be clear and colorless. A yellow tint indicates

oxidation.

Quantitative NMR (qNMR) for Purity Assay
To determine the absolute purity (wt%) for solar cell formulations:

Internal Standard: Add a precise mass of Maleic Acid or Benzyl Benzoate (non-volatile,

distinct peaks) to the NMR tube.

Pulse Sequence: Use a long relaxation delay (

) to ensure full relaxation of all nuclei (T1 relaxation).
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Calculation:

Where

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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